

biological activity screening of 6-bromo-1H-indazol-4-amine

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Compound of Interest

Compound Name: 6-bromo-1H-indazol-4-amine

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An In-Depth Technical Guide to the Biological Activity Screening of **6-bromo-1H-indazol-4-amine** and Its Analogs

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Indazole derivatives are recognized for their therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The specific compound, **6-bromo-1H-indazol-4-amine**, serves as a key synthetic intermediate in the development of pharmacologically active molecules.[4][5] While direct and extensive biological screening data for **6-bromo-1H-indazol-4-amine** is not widely published, its structural features—a bromo-substituted indazole core with a 4-amino group—suggest significant potential for biological activity. This guide synthesizes information from closely related analogs to provide a predictive overview of its likely biological profile and outlines detailed experimental protocols for its comprehensive screening.

Predicted Biological Activities and Potential Targets

Based on the activities of structurally similar bromo- and amino-indazoles, the primary therapeutic areas for **6-bromo-1H-indazol-4-amine** are predicted to be oncology and infectious diseases.

Anticancer Activity

The indazole nucleus is a cornerstone of many kinase inhibitors.[6][7] Derivatives of 6-aminoindazole, in particular, have demonstrated potent anti-proliferative effects across various human cancer cell lines.[8]

- **Polo-like Kinase 4 (PLK4) Inhibition:** PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers.[9][10] Numerous N-(1H-indazol-6-yl)benzenesulfonamide and other indazole derivatives have been developed as highly potent PLK4 inhibitors, exhibiting IC50 values in the nanomolar and even sub-nanomolar range.[10] These compounds typically arrest the cell cycle and induce apoptosis in cancer cells.[10]
- **Fibroblast Growth Factor Receptor (FGFR) Inhibition:** FGFRs are a family of receptor tyrosine kinases whose dysregulation can drive tumor growth and angiogenesis. Aminoindazole derivatives have shown excellent potency against FGFRs.[1]
- **Other Kinase Targets:** The indazole scaffold is versatile and has been incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[3][6]
- **Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:** IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. 6-substituted aminoindazoles have been designed as IDO1 inhibitors, with some compounds showing remarkable suppression of IDO1 protein expression and potent anti-proliferative activity in colorectal cancer cells.[6]

Antibacterial Activity

Bromo-indazole derivatives have been identified as promising antibacterial agents.[11]

- **Filamentous temperature-sensitive protein Z (FtsZ) Inhibition:** FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus and Streptococcus species. [11]

Quantitative Data from Analog Screening

The following tables summarize the biological activity of various indazole derivatives structurally related to **6-bromo-1H-indazol-4-amine**. This data provides a benchmark for the

potential efficacy of the target compound.

Table 1: Anticancer Activity of Indazole Derivatives

Compound Class	Specific Target	Cell Line	IC50 Value	Reference
6-Substituted Amino-1H-Indazoles	Proliferation	HCT116 (Colorectal)	2.9 - 59.0 μM	[8]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine	Proliferation	HCT116 (Colorectal)	0.4 \pm 0.3 μ M	[6]
Indazole-based Derivative (C05)	PLK4 Kinase	-	< 0.1 nM	[9]
Indazole-based Derivative (C05)	Proliferation	IMR-32 (Neuroblastoma)	0.948 μ M	[9]
Indazole-based Derivative (C05)	Proliferation	MCF-7 (Breast)	0.979 μ M	[9]
Indazole-based Derivative (K22)	PLK4 Kinase	-	0.1 nM	[10]
Indazole-based Derivative (K22)	Proliferation	MCF-7 (Breast)	1.3 μ M	[10]
(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a)	PLK4 Kinase	-	74.9 nM	[12]

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | Proliferation | MDA-MB-231 (Breast) | 6.2 μ M |[12] |

Table 2: Antibacterial Activity of Bromo-Indazole Derivatives

Compound Class	Bacterial Strain	Activity Metric	Value	Reference
4-bromo-1H-indazole derivative (Compound 9)	S. pyogenes PS	MIC	4 µg/mL	[11]
4-bromo-1H-indazole derivative (Compound 12)	Penicillin-resistant S. aureus	-	256x more potent than 3-MBA	[11]

| 4-bromo-1H-indazole derivative (Compound 18) | S. aureus ATCC29213 | - | 64x better activity than 3-MBA |[11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are standard protocols for screening compounds like **6-bromo-1H-indazol-4-amine**.

Protocol 1: In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay

This assay assesses cytotoxicity by measuring total cellular protein content.[8]

- Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Compound Treatment: Treat cells with serial dilutions of **6-bromo-1H-indazol-4-amine** (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[6]
- Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
- Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

- Staining: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
- Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.
- Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Generic Example: PLK4)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

- Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a suitable peptide substrate, and ATP.
- Inhibitor Addition: Add varying concentrations of **6-bromo-1H-indazol-4-amine** to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., CFI-400945 for PLK4).^[10]
- Enzyme Addition: Initiate the reaction by adding the recombinant kinase enzyme (e.g., PLK4) to each well.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
- Analysis: Convert raw data to percent inhibition relative to controls and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

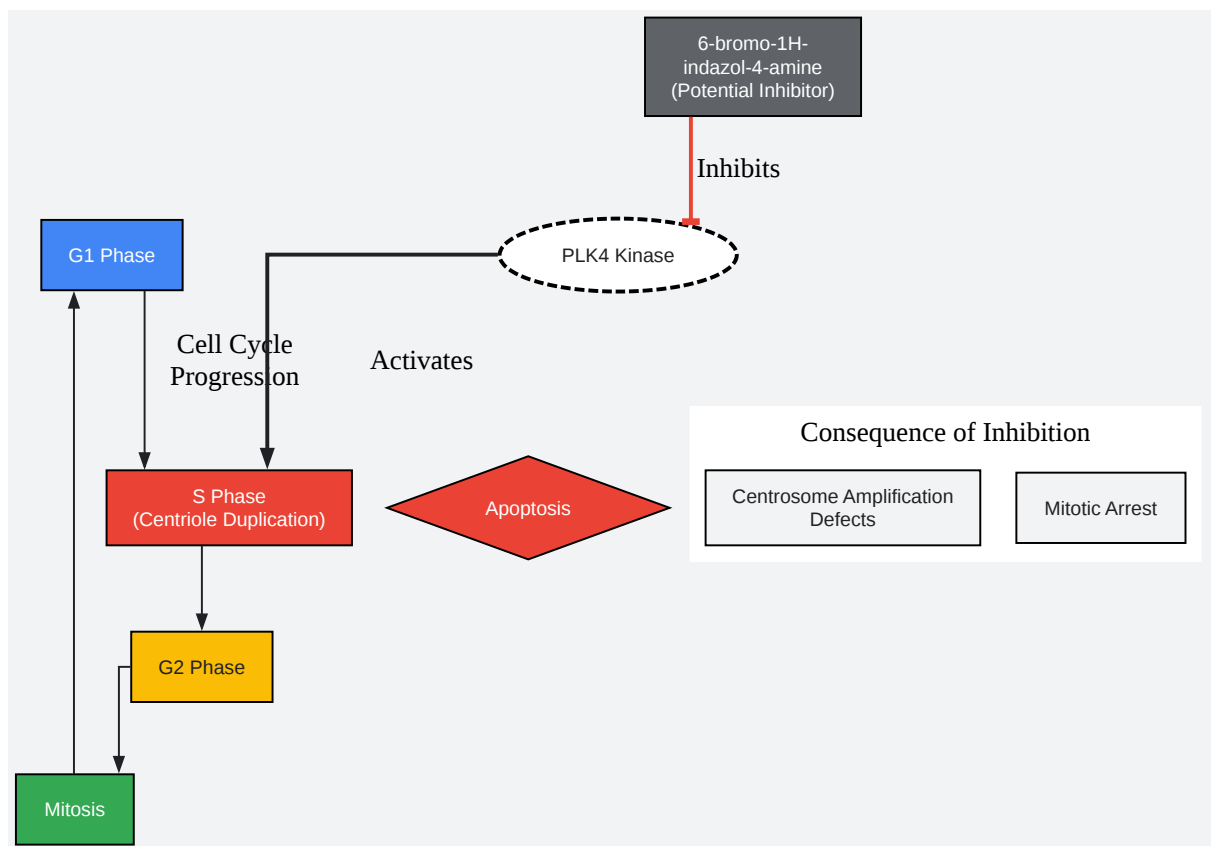
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.^[1]

- **Bacterial Culture:** Grow the bacterial strain of interest (e.g., *S. aureus*) in a suitable broth medium overnight to reach the logarithmic growth phase.
- **Compound Dilution:** Prepare a two-fold serial dilution of **6-bromo-1H-indazol-4-amine** in a 96-well microtiter plate using the broth medium.
- **Inoculation:** Adjust the bacterial culture to a concentration of approximately 5×10^5 CFU/mL and add 50 μ L to each well of the microtiter plate.
- **Controls:** Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested.^[11]
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Reading Results:** The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the OD at 600 nm.

Visualization of Pathways and Workflows

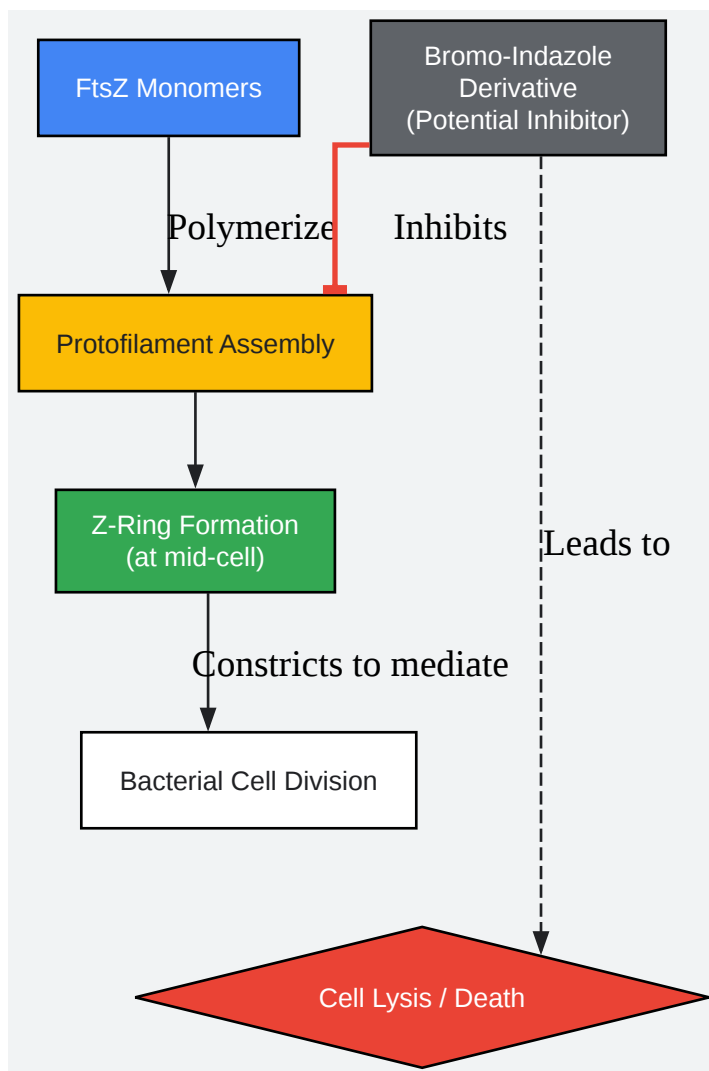
Signaling Pathways

The diagrams below illustrate key signaling pathways potentially modulated by **6-bromo-1H-indazol-4-amine** and its derivatives.



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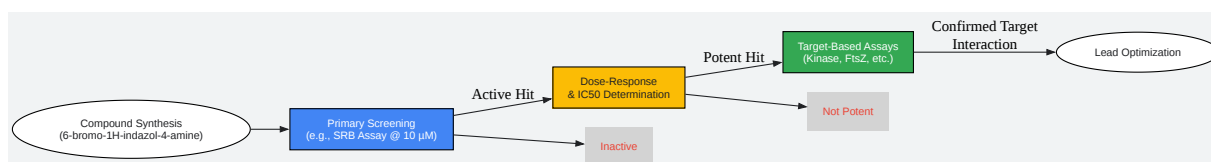
Caption: Potential inhibition of the PLK4 cell cycle pathway by **6-bromo-1H-indazol-4-amine**.



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Caption: Inhibition of bacterial cell division via targeting of FtsZ polymerization.

Experimental Workflow



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Caption: A general workflow for the biological activity screening of a novel compound.

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